5-(4-Methoxyphenyl)furan-2(3h)-one
Overview
Description
5-(4-Methoxyphenyl)furan-2(3H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)furan-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxybenzaldehyde with an appropriate furan derivative in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring and the methoxyphenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound has shown potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)furan-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage.
Comparison with Similar Compounds
Similar Compounds
5-Phenylfuran-2(3H)-one: Similar structure but lacks the methoxy group.
5-(4-Hydroxyphenyl)furan-2(3H)-one: Similar structure with a hydroxy group instead of a methoxy group.
5-(4-Methylphenyl)furan-2(3H)-one: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
5-(4-Methoxyphenyl)furan-2(3H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
5-(4-Methoxyphenyl)furan-2(3H)-one, also known as a methoxy-substituted furanone, is a compound of interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a furan ring substituted with a 4-methoxyphenyl group. This structural arrangement is significant for its biological activity, as the methoxy group can influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research involving various furan derivatives demonstrated that compounds with similar structures exhibited significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Table 1: Anticancer Activity of this compound
The above table summarizes the inhibitory concentrations (IC50) of this compound against selected cancer cell lines, indicating its potential as an anticancer agent.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX). The presence of the methoxy group enhances its interaction with these enzymes, leading to reduced inflammatory responses.
Table 2: Inhibition of Inflammatory Enzymes by this compound
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.
Table 3: Antioxidant Activity Assessment
The biological activities of this compound can be attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. Molecular docking studies have provided insights into how this compound binds to target proteins, enhancing our understanding of its mechanism of action.
Case Studies
Several case studies have documented the therapeutic applications of furan derivatives in clinical settings:
- Case Study on Breast Cancer : A study involving patients treated with furan derivatives showed a significant reduction in tumor size after administration of compounds similar to this compound.
- Inflammatory Disorders : Clinical trials indicated that patients receiving treatments containing furan derivatives reported reduced symptoms associated with chronic inflammatory conditions.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3H-furan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-9-4-2-8(3-5-9)10-6-7-11(12)14-10/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXHIMKUSYOAGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCC(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290615 | |
Record name | 5-(4-methoxyphenyl)furan-2(3h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60112-44-9, 5049-54-7 | |
Record name | NSC69961 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(4-methoxyphenyl)furan-2(3h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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